L-Serine, O-(triphenylmethyl)-
Overview
Description
L-Serine, O-(triphenylmethyl)-: is a derivative of the amino acid L-serine, where the hydroxyl group of serine is protected by a triphenylmethyl (trityl) group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and ease of deprotection .
Mechanism of Action
Target of Action
L-Serine, O-(triphenylmethyl)-, also known as 2-amino-3-trityloxypropanoic acid, is a derivative of the non-essential amino acid L-serine . The primary targets of L-serine are the glycine receptors and PPAR-γ . L-serine plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system .
Mode of Action
L-serine exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ . This results in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . .
Biochemical Pathways
L-serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis . It acts as a precursor to crucial molecules required for protein synthesis, cell proliferation, and development . Its role in the formation of sphingolipids in the central nervous system is essential for neural differentiation and survival .
Pharmacokinetics
It is known that l-serine uptake from blood across the blood-brain barrier is inefficient when compared to other essential amino acids . This could impact the bioavailability of L-Serine, O-(triphenylmethyl)-.
Result of Action
L-serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-serine and its downstream products has been linked to severe neurological deficits .
Action Environment
The action environment of L-Serine, O-(triphenylmethyl)- is primarily the central nervous system, where it plays a vital role in protein synthesis, cell proliferation, and development
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Serine, O-(triphenylmethyl)- can be synthesized by reacting L-serine with triphenylmethyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
L-Serine+Triphenylmethyl chloride→L-Serine, O-(triphenylmethyl)-+HCl
Industrial Production Methods: In an industrial setting, the synthesis of L-Serine, O-(triphenylmethyl)- follows similar principles but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: L-Serine, O-(triphenylmethyl)- can undergo oxidation reactions, although the trityl group provides some protection against harsh oxidative conditions.
Reduction: The compound can be reduced under specific conditions, but the trityl group is generally stable under mild reducing conditions.
Substitution: The trityl group can be substituted by other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Mild reducing agents like sodium borohydride can be used.
Substitution: Reagents like trifluoroacetic acid in dichloromethane are used for deprotection of the trityl group.
Major Products Formed:
Oxidation: Oxidized derivatives of L-serine.
Reduction: Reduced forms of L-serine derivatives.
Substitution: Deprotected L-serine or other substituted derivatives.
Scientific Research Applications
Chemistry: L-Serine, O-(triphenylmethyl)- is widely used in organic synthesis, particularly in the synthesis of peptides. The trityl group serves as a protecting group for the hydroxyl functionality, allowing for selective reactions at other sites on the molecule.
Biology: In biological research, this compound is used to study the role of serine in various biochemical pathways. It is also used in the synthesis of modified peptides and proteins for research purposes.
Medicine: L-Serine, O-(triphenylmethyl)- has potential therapeutic applications, particularly in the development of peptide-based drugs. The stability provided by the trityl group makes it a valuable intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the large-scale synthesis of peptides and other organic compounds. Its stability and ease of deprotection make it a preferred choice for various synthetic processes .
Comparison with Similar Compounds
D-Serine: An enantiomer of L-serine, used as a neurotransmitter in the brain.
Phosphatidylserine: A phospholipid containing serine, important for cell membrane integrity.
O-Benzyl-L-serine: Another protected form of L-serine, where the hydroxyl group is protected by a benzyl group.
Uniqueness: L-Serine, O-(triphenylmethyl)- is unique due to the stability and ease of deprotection provided by the trityl group. This makes it particularly valuable in peptide synthesis and other organic synthesis processes where selective protection and deprotection are crucial .
Properties
IUPAC Name |
(2S)-2-aminopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Record name | α-alanine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Alanine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-17-7 | |
Record name | L-Alanine homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25191-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID20873899 | |
Record name | L-Alanine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |
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Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | L-Alanine | |
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Record name | Alanine | |
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Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
250 °C (sublimes) | |
Record name | (L)-ALANINE | |
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Solubility |
Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL | |
Record name | Alanine | |
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Record name | (L)-ALANINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
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Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
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Density |
1.432 g/cu cm at 22 °C | |
Record name | (L)-ALANINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Pressure |
0.00000011 [mmHg] | |
Record name | Alanine | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance. | |
Record name | Alanine | |
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Color/Form |
Orthorhombic crystals from water, White crystalline powder | |
CAS No. |
56-41-7, 18875-37-1, 25191-17-7, 77160-91-9 | |
Record name | L-Alanine | |
Source | CAS Common Chemistry | |
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Record name | Alanine [USAN:INN] | |
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Record name | L-Alanine, labeled with carbon-14 | |
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Record name | Polyalanine | |
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Record name | L-Alanine, labeled with tritium | |
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Record name | Alanine | |
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Record name | L-Alanine | |
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Record name | L-Alanine | |
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Record name | L-alanine | |
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Record name | ALANINE | |
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Record name | (L)-ALANINE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
297 °C (decomposes), 300 °C | |
Record name | Alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00160 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | (L)-ALANINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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